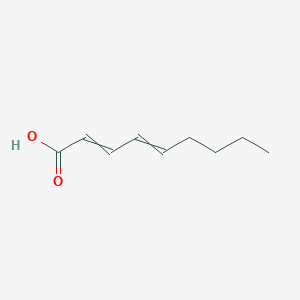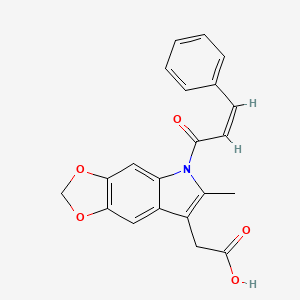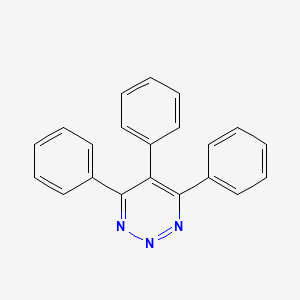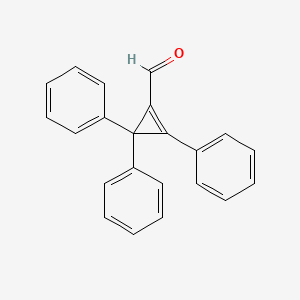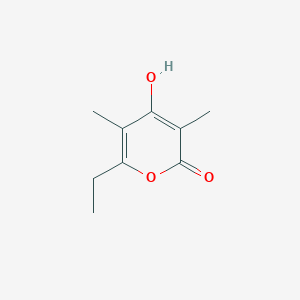
6-Ethyl-4-hydroxy-3,5-dimethyl-2h-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the class of 4-hydroxy-2-pyrones. These compounds are known for their versatile bioactivity and are of significant interest in organic synthesis and pharmacology . The structure of this compound includes a pyran ring with hydroxyl and methyl substituents, making it a polyfunctional molecule with several electrophilic and nucleophilic centers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-pyrones, including 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one, typically involves the cyclization of tricarbonyl compounds. One common method is the condensation reaction of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by oxidation . Another approach involves the use of alkyne cyclizations with transition metal complexes and ketene transformations .
Industrial Production Methods
Industrial production of 4-hydroxy-2-pyrones often employs biotechnological approaches, utilizing biosynthetic pathways. These methods involve the use of polyketide synthases to construct natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The biomimetic strategies mimic natural processes, making them efficient and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers allow it to participate in multiple biochemical reactions. It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 4-hydroxy-2-pyrones such as:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
- 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one .
Uniqueness
6-Ethyl-4-hydroxy-3,5-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups at specific positions on the pyran ring differentiates it from other similar compounds, influencing its reactivity and bioactivity .
Propriétés
Numéro CAS |
42738-93-2 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
6-ethyl-4-hydroxy-3,5-dimethylpyran-2-one |
InChI |
InChI=1S/C9H12O3/c1-4-7-5(2)8(10)6(3)9(11)12-7/h10H,4H2,1-3H3 |
Clé InChI |
ATLVVGJKPIISGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=O)O1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


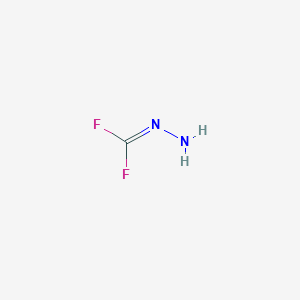
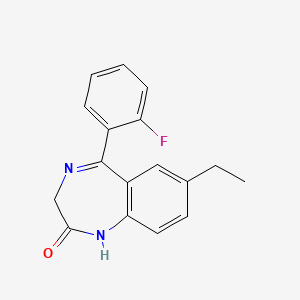
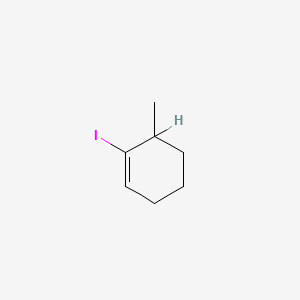

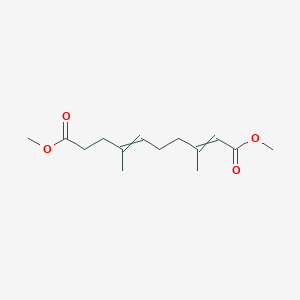
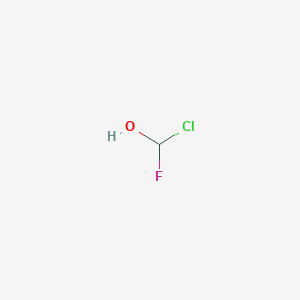

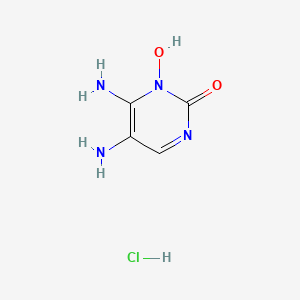
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
